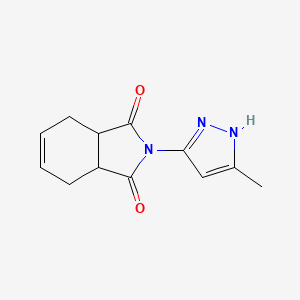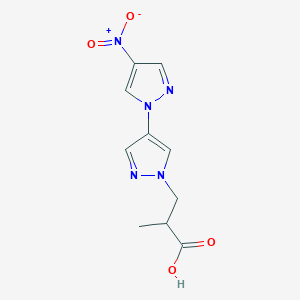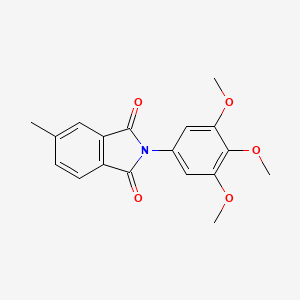![molecular formula C16H11Cl3N4O2 B14923097 4-chloro-N-[(2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethyl-1H-pyrazole-1-carboxamide](/img/structure/B14923097.png)
4-chloro-N-[(2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethyl-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N~1~-[(E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-2-PROPENOYL]-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring, a cyano group, and multiple chlorine atoms, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~1~-[(E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-2-PROPENOYL]-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with malononitrile to form a cyano intermediate. This intermediate is then subjected to a condensation reaction with 3,5-dimethyl-1H-pyrazole-1-carboxamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~1~-[(E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-2-PROPENOYL]-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
4-CHLORO-N~1~-[(E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-2-PROPENOYL]-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~1~-[(E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-2-PROPENOYL]-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For instance, the cyano group may interact with nucleophilic sites on enzymes, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl derivatives: Compounds with similar structural motifs, such as 2,4-dichlorophenyl groups, exhibit comparable biological activities.
Pyrazole derivatives: Other pyrazole-based compounds are also studied for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of 4-CHLORO-N~1~-[(E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-2-PROPENOYL]-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H11Cl3N4O2 |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
4-chloro-N-[(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C16H11Cl3N4O2/c1-8-14(19)9(2)23(22-8)16(25)21-15(24)11(7-20)5-10-3-4-12(17)6-13(10)18/h3-6H,1-2H3,(H,21,24,25)/b11-5+ |
InChI Key |
OSYZKGPCVMDAFW-VZUCSPMQSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C(=O)NC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)C)Cl |
Canonical SMILES |
CC1=C(C(=NN1C(=O)NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14923026.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine](/img/structure/B14923042.png)
![Methyl 2-((2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B14923048.png)
![3-{(4E)-4-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B14923052.png)
![3-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14923057.png)
![Methyl 7-methyl-1-(2-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14923064.png)
![2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B14923074.png)
![3-[(acetyloxy)methyl]-7-{[2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14923083.png)
![4-[(2E)-2-(5-chloro-2-methoxybenzylidene)hydrazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B14923088.png)

![ethyl 3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923099.png)

![methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923120.png)

